molecular formula C21H18Cl3NO4S2 B12147943 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B12147943
M. Wt: 518.9 g/mol
InChI Key: GBWVFWXCCXOAPO-UHFFFAOYSA-N
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Description

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the trichloro substituents: Chlorination reactions using reagents such as chlorine gas or thionyl chloride.

    Attachment of the N-(1,1-dioxidotetrahydrothiophen-3-yl) group: This step may involve nucleophilic substitution reactions.

    Attachment of the N-(4-methoxybenzyl) group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Agriculture: The compound could be explored for its potential as a pesticide or herbicide.

    Materials Science: It may be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar core structures but different substituents.

    Chlorinated aromatic compounds: Compounds with multiple chlorine atoms on an aromatic ring.

    Carboxamide derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H18Cl3NO4S2

Molecular Weight

518.9 g/mol

IUPAC Name

3,4,6-trichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H18Cl3NO4S2/c1-29-15-4-2-12(3-5-15)10-25(14-6-7-31(27,28)11-14)21(26)20-19(24)18-16(23)8-13(22)9-17(18)30-20/h2-5,8-9,14H,6-7,10-11H2,1H3

InChI Key

GBWVFWXCCXOAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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